2-(Dimethyl-1H-1,2,4-triazol-1-YL)pyrimidine-5-carbaldehyde
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Overview
Description
2-(Dimethyl-1H-1,2,4-triazol-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both a triazole and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethyl-1H-1,2,4-triazol-1-YL)pyrimidine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethyl-1H-1,2,4-triazol-1-YL)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles or electrophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: 2-(Dimethyl-1H-1,2,4-triazol-1-YL)pyrimidine-5-carboxylic acid.
Reduction: 2-(Dimethyl-1H-1,2,4-triazol-1-YL)pyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-(Dimethyl-1H-1,2,4-triazol-1-YL)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethyl-1H-1,2,4-triazol-1-YL)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The pyrimidine ring can interact with nucleic acids or proteins, modulating their function. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,4-Triazol-1-yl)pyrimidine-5-carbaldehyde
- 2-(Dimethyl-1H-1,2,4-triazol-1-yl)benzaldehyde
- 2-(Dimethyl-1H-1,2,4-triazol-1-yl)thiazole-5-carbaldehyde
Uniqueness
2-(Dimethyl-1H-1,2,4-triazol-1-YL)pyrimidine-5-carbaldehyde is unique due to the combination of the triazole and pyrimidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H9N5O |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2,4-triazol-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H9N5O/c1-6-12-7(2)14(13-6)9-10-3-8(5-15)4-11-9/h3-5H,1-2H3 |
InChI Key |
HYOIADZJXNKOHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
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